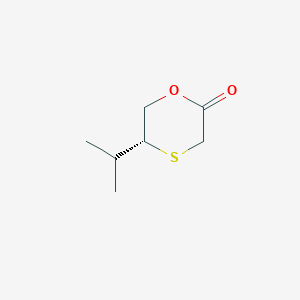
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApU) is a nucleotide analog that has been used in scientific research to investigate the biochemical and physiological effects of various cellular processes. ApU is a synthetic compound that is structurally similar to the natural nucleotide uridine monophosphate (UMP). However, ApU contains an additional phosphate group and a modified sugar moiety that makes it resistant to degradation by cellular enzymes.
Mecanismo De Acción
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate functions as an inhibitor of RNA processing enzymes, including RNA polymerase and RNA helicase. By inhibiting these enzymes, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can alter the processing and stability of RNA molecules, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can have a variety of biochemical and physiological effects on cells and organisms. For example, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to inhibit the replication of certain viruses, including the influenza virus and the hepatitis C virus. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is resistant to degradation by cellular enzymes, which makes it a useful tool for investigating the stability and processing of RNA molecules. However, one limitation of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Direcciones Futuras
There are several directions for future research involving Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. One potential area of investigation is the development of new RNA processing inhibitors based on the structure of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. Additionally, researchers may investigate the potential use of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate as an anticancer agent or antiviral agent. Finally, further studies may be needed to fully understand the biochemical and physiological effects of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate on cells and organisms.
Métodos De Síntesis
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the nucleotide analog from individual building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the nucleotide analog from precursor molecules.
Aplicaciones Científicas De Investigación
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used in a variety of scientific research applications, including the study of RNA processing, RNA editing, and RNA splicing. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used as a tool to investigate the role of RNA modifications in various cellular processes, including translation, transcription, and RNA stability.
Propiedades
Número CAS |
1985-21-3 |
|---|---|
Nombre del producto |
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate |
Fórmula molecular |
C19H25N7O15P2 |
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clave InChI |
FZCSEXOMUJFOHQ-KPKSGTNCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
Otros números CAS |
1985-21-3 |
Sinónimos |
adenylyl-(3'-5')-3'-uridylic acid adenylyl-(3'-5')-uridine 3'-monophosphate ApUp |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



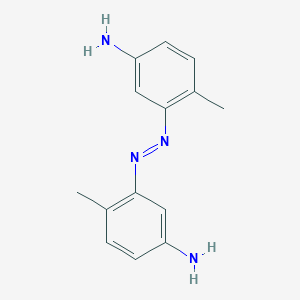
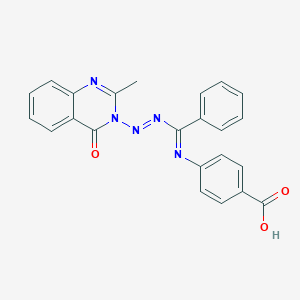
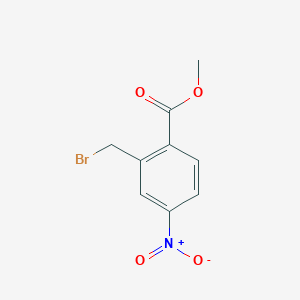
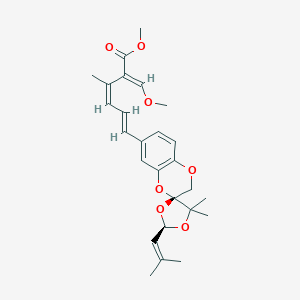
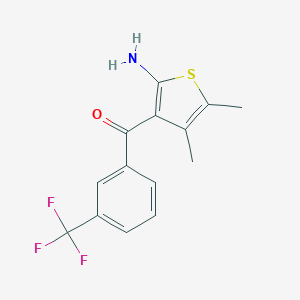
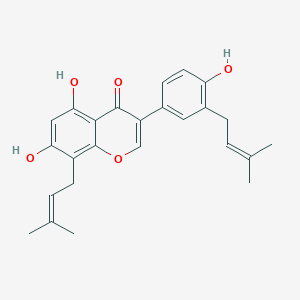
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
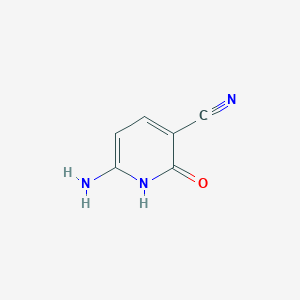
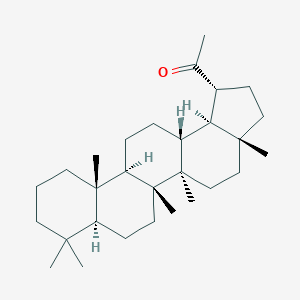
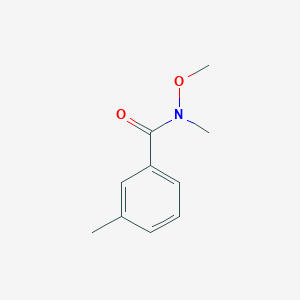
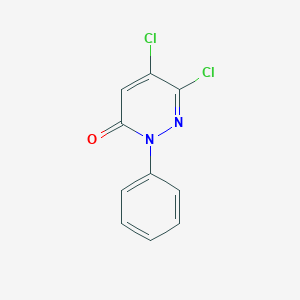
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
